molecular formula C26H26N2O2 B3893028 4-tert-butyl-N-[4-(cinnamoylamino)phenyl]benzamide

4-tert-butyl-N-[4-(cinnamoylamino)phenyl]benzamide

Cat. No. B3893028
M. Wt: 398.5 g/mol
InChI Key: CFIRTTQWECLCHK-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[4-(cinnamoylamino)phenyl]benzamide, also known as CAY10512, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and has been found to possess a range of biological activities that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-(cinnamoylamino)phenyl]benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in the development of inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to inhibit the production of inflammatory cytokines and chemokines, reduce the expression of pro-inflammatory enzymes, and induce apoptosis in cancer cells. Additionally, it has been shown to have analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-tert-butyl-N-[4-(cinnamoylamino)phenyl]benzamide in lab experiments is its broad range of biological activities. This compound has been found to possess anti-inflammatory, analgesic, and anticancer properties, making it a valuable tool for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 4-tert-butyl-N-[4-(cinnamoylamino)phenyl]benzamide. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, including its effects on specific enzymes and signaling pathways.
2. Development of new derivatives of this compound with improved solubility and bioavailability.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
5. Development of new methods for the synthesis of this compound with improved yield and purity.
Conclusion:
In conclusion, this compound is a promising compound with a broad range of biological activities. Its potential as a therapeutic agent for the treatment of various diseases makes it an important target for scientific research. Further studies are needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved properties.

Scientific Research Applications

The potential applications of 4-tert-butyl-N-[4-(cinnamoylamino)phenyl]benzamide in scientific research are numerous. This compound has been found to exhibit anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

4-tert-butyl-N-[4-[[(Z)-3-phenylprop-2-enoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-26(2,3)21-12-10-20(11-13-21)25(30)28-23-16-14-22(15-17-23)27-24(29)18-9-19-7-5-4-6-8-19/h4-18H,1-3H3,(H,27,29)(H,28,30)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIRTTQWECLCHK-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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